
Di-tert-butyl 3,3'-oxydipropaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl 3,3’-oxydipropaneperoxoate is an organic peroxide compound known for its role as a radical initiator in various chemical reactions. It is characterized by the presence of two tert-butyl groups and a peroxo linkage, which makes it a valuable reagent in organic synthesis and polymer chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Di-tert-butyl 3,3’-oxydipropaneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with 3,3’-oxydipropane in the presence of a suitable catalyst. The reaction typically involves the following steps:
Preparation of tert-butyl hydroperoxide: This can be achieved by the oxidation of tert-butyl alcohol using hydrogen peroxide.
Reaction with 3,3’-oxydipropane: The tert-butyl hydroperoxide is then reacted with 3,3’-oxydipropane in the presence of a catalyst such as sulfuric acid or a transition metal catalyst to form the desired peroxide compound.
Industrial Production Methods: In industrial settings, the production of di-tert-butyl 3,3’-oxydipropaneperoxoate involves large-scale oxidation processes and the use of continuous flow reactors to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Di-tert-butyl 3,3’-oxydipropaneperoxoate primarily undergoes homolytic cleavage of the peroxide bond, leading to the formation of free radicals. This makes it a potent radical initiator in various chemical reactions, including:
Oxidation: It can initiate the oxidation of organic substrates, leading to the formation of alcohols, ketones, and carboxylic acids.
Polymerization: It is widely used in the polymer industry to initiate the polymerization of monomers such as styrene and butadiene.
Substitution: It can participate in radical substitution reactions, where it replaces hydrogen atoms in organic molecules with other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include oxygen or air, and the reactions are typically carried out at elevated temperatures (above 100°C) to facilitate the homolysis of the peroxide bond.
Polymerization Reactions: The compound is used in combination with monomers and other co-initiators under controlled temperature and pressure conditions to achieve the desired polymer properties.
Substitution Reactions: These reactions often require the presence of a suitable solvent and may be catalyzed by transition metals or other radical initiators.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Polymerization: Polymers such as polystyrene and polybutadiene.
Substitution: Substituted organic molecules with various functional groups.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl 3,3’-oxydipropaneperoxoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in organic synthesis, facilitating the formation of complex organic molecules.
Biology: It is employed in studies involving oxidative stress and the generation of reactive oxygen species (ROS) in biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as a pro-oxidant in cancer therapy.
Industry: It is widely used in the polymer industry to initiate the polymerization of various monomers, leading to the production of plastics and other polymeric materials.
Wirkmechanismus
The primary mechanism of action of di-tert-butyl 3,3’-oxydipropaneperoxoate involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate a variety of chemical reactions, including oxidation, polymerization, and substitution. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Vergleich Mit ähnlichen Verbindungen
Di-tert-butyl peroxide: Another organic peroxide with similar radical-initiating properties.
Di-tert-butyl dicarbonate: Used as a protecting group in organic synthesis.
3,5-Di-tert-butylcatechol: Known for its antioxidant properties.
Comparison: Di-tert-butyl 3,3’-oxydipropaneperoxoate is unique due to its specific structure, which includes the 3,3’-oxydipropane linkage. This structural feature imparts distinct reactivity and stability compared to other similar compounds. For example, di-tert-butyl peroxide is primarily used as a radical initiator, while di-tert-butyl dicarbonate is used as a protecting group in peptide synthesis. The presence of the 3,3’-oxydipropane linkage in di-tert-butyl 3,3’-oxydipropaneperoxoate makes it particularly suitable for specific applications in polymer chemistry and oxidative reactions.
Eigenschaften
CAS-Nummer |
21064-22-2 |
|---|---|
Molekularformel |
C14H26O7 |
Molekulargewicht |
306.35 g/mol |
IUPAC-Name |
tert-butyl 3-(3-tert-butylperoxy-3-oxopropoxy)propaneperoxoate |
InChI |
InChI=1S/C14H26O7/c1-13(2,3)20-18-11(15)7-9-17-10-8-12(16)19-21-14(4,5)6/h7-10H2,1-6H3 |
InChI-Schlüssel |
SRVVJJDMYVBPMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC(=O)CCOCCC(=O)OOC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


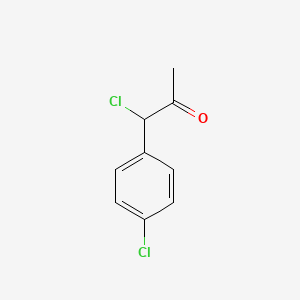



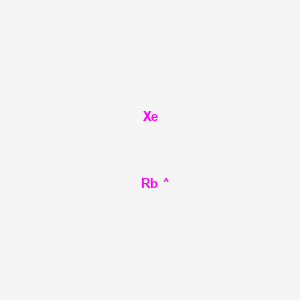
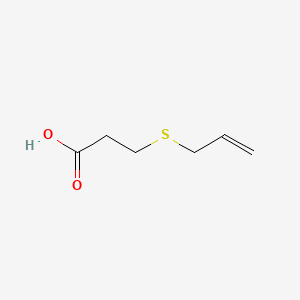

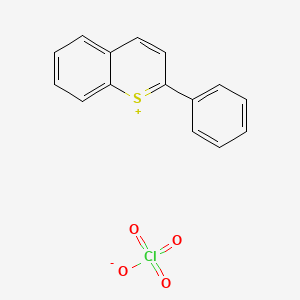
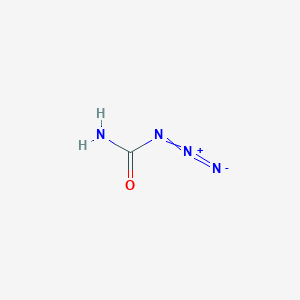
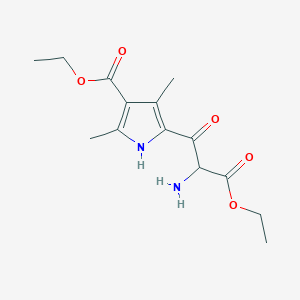
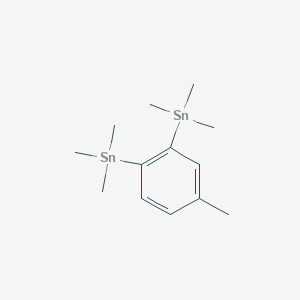
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
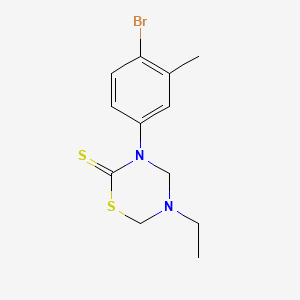
![Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14710408.png)
